2-Palmitoylglycerol (2-PG) is a saturated monoacylglycerol (MAG) characterized by a 16-carbon palmitic acid chain esterified strictly at the sn-2 position of the glycerol backbone. Exhibiting a melting point of 68–70 °C, this solid lipid serves as a critical analytical standard and biological probe . In procurement contexts, 2-PG is primarily sourced for its role as a regiospecific calibration standard in mass spectrometry-based lipidomics and as an endocannabinoid congener [1]. Unlike polyunsaturated MAGs, its fully saturated structure provides a highly stable, oxidation-resistant baseline for formulating lipid nanoparticles, calibrating receptor assays, and investigating metabolic signaling pathways without the confounding variable of rapid lipid peroxidation [2].
Procuring a generic 'monopalmitin' or a crude mixture of 1-palmitoylglycerol (1-PG) and 2-palmitoylglycerol (2-PG) fundamentally compromises both analytical and biological workflows. Monoacylglycerols are highly susceptible to α-hydroxy acyl migration, a thermodynamically driven process where the acyl chain spontaneously shifts from the sn-2 to the sn-1/3 position [1]. If a buyer substitutes pure 2-PG with a mixed or degraded standard, tandem mass spectrometry (MS/MS) calibration for regiospecific lipid profiling becomes impossible, as the distinct fragmentation pathways of the regioisomers overlap [1]. Furthermore, in endocannabinoid receptor assays, 1-PG and 2-PG exhibit divergent binding affinities and signaling outcomes; using an unresolved mixture confounds the measurement of specific congener-mediated functional antagonism at the CB1 receptor [2].
To accurately quantify lipid metabolic flux, laboratories must differentiate sn-2 MAGs from their sn-1/3 counterparts. Pure 2-PG is required as a calibration standard to develop low-temperature derivatization protocols that halt acyl migration. When derivatized with short-chain organic acids (e.g., acetic acid), pure 2-PG and 1-PG yield distinct diagnostic fragment ions (such as the loss of the derivatizing acid vs. the loss of the fatty acid chain) under positive ion mode MS/MS[1]. Procurement of pure 2-PG ensures 100% resolution of these positional isomers, whereas generic monoglyceride mixtures fail to provide the distinct precursor ion scanning baselines needed for tissue extract profiling[1].
| Evidence Dimension | Resolution of sn-2 vs sn-1/3 positional isomers via MS/MS fragmentation |
| Target Compound Data | Pure 2-PG yields distinct diagnostic fragment ions upon diacetyl derivatization, enabling precise regiospecific quantification |
| Comparator Or Baseline | Generic Monopalmitin (unresolved mixture of 1-PG and 2-PG) |
| Quantified Difference | Pure 2-PG allows definitive regiospecific identification, whereas mixed standards produce overlapping spectra that prevent accurate isomer quantification |
| Conditions | TSQ Quantum Ultra mass spectrometer, positive ion mode, 10 mM ammonium acetate, low-temperature diacetyl derivatization |
Securing pure 2-PG is mandatory for analytical laboratories developing quantitative lipidomics assays, as crude monoglycerides cannot calibrate regiospecific fragmentation models.
While historically grouped as an 'entourage' compound that potentiates 2-arachidonoylglycerol (2-AG), isolated 2-PG has been quantitatively shown to act as a functional antagonist in specific neuronal models. In autaptic hippocampal neurons, 2-PG fails to potentiate 2-AG-mediated depolarization-induced suppression of excitation (DSE) [1]. Furthermore, 2-PG modestly internalizes CB1 receptors on its own at concentrations as low as 300 nM, diverging from the signaling profile of 2-AG, which achieves maximal inhibition of signaling at 5 µM [1].
| Evidence Dimension | CB1 receptor internalization and DSE potentiation |
| Target Compound Data | 2-PG induces modest CB1 internalization at 300 nM and acts as an antagonist in DSE assays |
| Comparator Or Baseline | 2-Arachidonoylglycerol (2-AG) (primary agonist, requires 5 µM for maximal inhibition) |
| Quantified Difference | 2-PG behaves as a functional antagonist, failing to potentiate 2-AG-mediated DSE, directly contradicting generic entourage effect assumptions |
| Conditions | Autaptic hippocampal neurons and cell-based signaling assays (5 µM acylglycerol treatments for 5 minutes) |
Researchers investigating the endocannabinoid system must procure pure 2-PG to accurately differentiate congener-mediated antagonism from primary 2-AG agonism.
When formulating lipid nanocarriers for enteroendocrine L-cell stimulation, the choice of monoacylglycerol directly impacts formulation stability and biological readout. 2-PG, possessing a fully saturated 16:0 acyl chain, offers significantly higher oxidative stability compared to monounsaturated (e.g., 2-oleoylglycerol) or polyunsaturated MAGs[1]. In studies evaluating nanoparticle-mediated GLP-1 secretion, saturated MAGs like 2-PG provide a stable, non-oxidizing lipid matrix, ensuring that the observed cellular responses are not confounded by lipid peroxidation byproducts that typically degrade polyunsaturated controls [1].
| Evidence Dimension | Oxidative stability in lipid nanocarrier formulation |
| Target Compound Data | 2-PG (saturated 16:0 chain) remains structurally intact without peroxidation during nanoparticle preparation and incubation |
| Comparator Or Baseline | 2-Oleoylglycerol (2-OG) and 2-Arachidonoylglycerol (2-AG) (unsaturated, prone to oxidation) |
| Quantified Difference | Complete absence of double bonds in 2-PG prevents ROS-mediated degradation, unlike 2-AG which rapidly oxidizes in aqueous media |
| Conditions | Lipid nanocarrier formulation and in vitro GLUTag L-cell incubation |
Procurement of fully saturated 2-PG is critical for researchers needing a stable, oxidation-resistant MAG control for long-term cell culture and nanoparticle formulation.
Directly downstream of its distinct MS/MS fragmentation profile, 2-PG is an essential procurement item for analytical laboratories performing shotgun lipidomics. It is used to calibrate low-temperature derivatization protocols that prevent α-hydroxy acyl migration, enabling the precise quantification of sn-2 monoacylglycerols in complex biological tissue extracts[1].
Because 2-PG induces CB1 receptor internalization and acts as a functional antagonist rather than a simple entourage compound, it is a critical reagent for neuropharmacology labs. Researchers procure 2-PG to isolate congener-specific antagonistic effects in neuronal signaling assays, differentiating these pathways from the primary agonism of 2-AG [2].
Leveraging its saturated, oxidation-resistant structure, 2-PG is utilized in the formulation of lipid nanocarriers targeting enteroendocrine L-cells. It serves as a stable structural lipid and baseline control in studies evaluating how different monoacylglycerols influence the secretion of metabolic peptides like GLP-1 [3].